5-Methoxycarbonylamino-N-acetyltryptamine: A Technical Guide to its Mechanism of Action
5-Methoxycarbonylamino-N-acetyltryptamine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxycarbonylamino-N-acetyltryptamine (5-MC-NAT) is a tryptamine (B22526) derivative, structurally related to melatonin (B1676174), that has demonstrated significant physiological effects, particularly in the regulation of intraocular pressure (IOP). This technical guide provides a comprehensive overview of the known mechanism of action of 5-MC-NAT, detailing its molecular targets, signaling pathways, and functional outcomes. The information presented herein is synthesized from the available scientific literature to serve as a resource for researchers and professionals in drug development. While the complete pharmacological profile of 5-MC-NAT is still under investigation, this document consolidates the current understanding of its primary interactions with the MT2 melatonin receptor and the enzyme NRH:quinone reductase 2 (QR2), formerly known as the MT3 receptor.
Molecular Targets and Binding Affinity
5-MC-NAT has been identified to interact with at least two distinct molecular targets: the G protein-coupled melatonin receptor type 2 (MT2) and the enzyme NRH:quinone reductase 2 (QR2).
Melatonin Receptor Type 2 (MT2)
The primary mechanism for the well-documented hypotensive effects of 5-MC-NAT in the eye is its action at the MT2 receptor. In vivo studies have shown that the reduction in intraocular pressure induced by 5-MC-NAT is effectively blocked by the selective MT2 receptor antagonist, 4-phenyl-2-propionamidotetralin (4-P-PDOT), but not by the less selective antagonist luzindole.[1] This provides strong evidence for the involvement of the MT2 receptor in this physiological response.
To date, specific binding affinity (Ki) values for 5-MC-NAT at human or rodent MT1 and MT2 receptors have not been extensively reported in publicly available literature, representing a key area for future research.
NRH:Quinone Reductase 2 (QR2)
5-MC-NAT is a potent ligand for the enzyme QR2. This enzyme was previously referred to as the putative MT3 melatonin receptor. Quantitative data from radioligand binding assays have established the affinity of 5-MC-NAT for this target.
| Compound | Target | Tissue Source (Species) | Radioligand | Ki (nM) |
| 5-MC-NAT | QR2 (ML2 site) | Brain (Hamster) | 2-[¹²⁵I]MCA-NAT | 29.5 |
| Melatonin | QR2 (ML2 site) | Brain (Hamster) | 2-[¹²⁵I]MCA-NAT | 83.9 |
Table 1: Binding Affinity of 5-MC-NAT and Melatonin at QR2. Data extracted from a study characterizing the radioligand 2-[¹²⁵I]iodo-5-methoxycarbonylamino-N-acetyltryptamine.
Functional Activity and Signaling Pathways
The functional consequences of 5-MC-NAT binding to its molecular targets are multifaceted, leading to distinct downstream signaling events.
MT2 Receptor-Mediated Signaling
The MT2 receptor is a member of the Gi/o family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Although direct measurement of cAMP inhibition by 5-MC-NAT in a recombinant system expressing only MT2 receptors is not currently published, this is the presumed primary pathway for its effects on intraocular pressure.
Interestingly, one study in nonpigmented ciliary epithelial cells reported that 5-MC-NAT increased cAMP levels.[2] This suggests that the signaling outcome may be cell-type specific and could involve alternative pathways or interactions with other receptors in this particular tissue.
Diagram 1: Presumed MT2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled pathway expected from 5-MC-NAT binding to the MT2 receptor, leading to the inhibition of adenylyl cyclase.
QR2-Mediated Functional Activity
The interaction of 5-MC-NAT with QR2 has been shown to have a distinct functional outcome: the modulation of dopamine (B1211576) levels. In the developing chick retina, 5-MC-NAT increases endogenous dopamine.[3] This effect is proposed to occur through the reduction of dopamine quinone, thereby regenerating dopamine. This activity is remarkably potent.
| Compound | Functional Assay | System | Potency (-logEC50 M) |
| 5-MC-NAT | Increase in endogenous dopamine | Developing chick retina | 11.62 ± 0.34 |
Table 2: Functional Potency of 5-MC-NAT in Dopamine Modulation. Data from a study investigating the effect of 5-MC-NAT on dopamine levels in the developing chick retina.[3]
Diagram 2: QR2-Mediated Dopamine Regeneration. This diagram shows the proposed mechanism by which 5-MC-NAT binding to QR2 leads to the regeneration of dopamine from dopamine quinone.
In Vivo Effects: Regulation of Intraocular Pressure
The most well-characterized in vivo effect of 5-MC-NAT is its ability to lower intraocular pressure (IOP). This effect has been observed in both normal and glaucomatous mouse models, where it reduces IOP in a concentration-dependent manner.[1] The hypotensive effect is more pronounced in the glaucoma model.[1]
| Animal Model | Effect of 5-MC-NAT | Receptor Implicated |
| Control C57BL/6J Mice | Reduction in IOP | MT2 |
| Glaucomatous DBA/2J Mice | Reduction in IOP | MT2 |
Table 3: In Vivo Effects of 5-MC-NAT on Intraocular Pressure. Summary of findings from a study evaluating 5-MC-NAT in mouse models of normal and glaucomatous IOP.[1]
Experimental Protocols
The characterization of 5-MC-NAT's mechanism of action relies on a suite of standard and specialized pharmacological assays. Below are outlines of the key experimental protocols.
Radioligand Binding Assay (for QR2/MT3)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target.
Diagram 3: Workflow for Radioligand Binding Assay. A generalized workflow for determining the binding affinity of 5-MC-NAT.
Protocol Outline:
-
Membrane Preparation: Homogenize tissue (e.g., hamster brain) in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]MCA-NAT for QR2) and a range of concentrations of the unlabeled test compound (5-MC-NAT).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Intraocular Pressure Measurement
This protocol is used to assess the functional effect of 5-MC-NAT on IOP in animal models.
Protocol Outline:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6J for normal IOP, DBA/2J for a glaucoma model).
-
Compound Administration: Administer 5-MC-NAT topically to the eye in a vehicle solution. A range of concentrations should be used to establish a dose-response relationship.
-
Anesthesia: Lightly anesthetize the animals before measurement to prevent movement.
-
IOP Measurement: Use a tonometer (e.g., TonoLab) to measure the IOP at specific time points after compound administration.
-
Antagonist Studies: To confirm receptor involvement, pre-treat a cohort of animals with a selective antagonist (e.g., 4-P-PDOT for MT2) before administering 5-MC-NAT and measure the IOP.
-
Data Analysis: Compare the IOP measurements between vehicle-treated, 5-MC-NAT-treated, and antagonist+5-MC-NAT-treated groups. Calculate the percentage reduction in IOP and determine the EC50 from the dose-response curve.
Functional Assays (cAMP and GTPγS)
These assays would be critical for elucidating the functional activity of 5-MC-NAT at the MT1 and MT2 receptors.
[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins upon agonist binding to a GPCR. An increase in [³⁵S]GTPγS binding indicates agonist activity.
cAMP Assay: This assay measures the intracellular concentration of cAMP. For Gi/o-coupled receptors like MT1 and MT2, an agonist is expected to decrease forskolin-stimulated cAMP levels.
Summary and Future Directions
5-Methoxycarbonylamino-N-acetyltryptamine is a pharmacologically active molecule with a dual mechanism of action. Its well-established role in reducing intraocular pressure is mediated through the MT2 melatonin receptor. Concurrently, it acts as a potent ligand for the enzyme QR2, through which it modulates dopamine levels.
Significant gaps remain in the complete characterization of 5-MC-NAT. Key areas for future research include:
-
Determination of Binding Affinities (Ki) at MT1 and MT2 Receptors: Quantifying the affinity of 5-MC-NAT for these receptors is essential to understand its selectivity profile.
-
In Vitro Functional Characterization at MT1 and MT2 Receptors: Performing GTPγS binding and cAMP inhibition assays using recombinant cell lines expressing only MT1 or MT2 receptors will clarify its potency (EC50) and efficacy (Emax) at these primary melatonin receptors.
-
Investigation of Phospholipase C (PLC) Activation: Determining whether 5-MC-NAT can activate PLC through any of its targets would provide a more complete picture of its signaling capabilities.
A thorough understanding of these missing pharmacological parameters will be crucial for the potential development of 5-MC-NAT or its analogues as therapeutic agents.
References
- 1. Effect of Melatonin and 5-Methoxycarbonylamino-N-Acetyltryptamine on the Intraocular Pressure of Normal and Glaucomatous Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The melatonin analog 5-MCA-NAT increases endogenous dopamine levels by binding NRH:quinone reductase enzyme in the developing chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]
